molecular formula C14H20O2S B2802316 Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate CAS No. 1707580-40-2

Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate

Cat. No.: B2802316
CAS No.: 1707580-40-2
M. Wt: 252.37
InChI Key: YIQOFMJQRJUMOT-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate is an organic compound with the molecular formula C14H20O2S It is a derivative of butyrate, featuring a sulfanyl group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate typically involves the reaction of 2,5-dimethylthiophenol with ethyl 4-bromobutyrate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing butyric acid, which has various biological effects, including modulation of gene expression and anti-inflammatory properties.

Comparison with Similar Compounds

Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate can be compared with other similar compounds, such as:

    Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]acetate: Similar structure but with an acetate group instead of a butyrate group.

    Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]propionate: Similar structure but with a propionate group instead of a butyrate group.

    Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]valerate: Similar structure but with a valerate group instead of a butyrate group.

These compounds share similar chemical properties but differ in their chain length and, consequently, their physical and biological properties. This compound is unique due to its specific chain length, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 4-(2,5-dimethylphenyl)sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2S/c1-4-16-14(15)6-5-9-17-13-10-11(2)7-8-12(13)3/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQOFMJQRJUMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCSC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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